5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

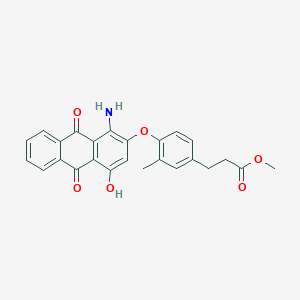

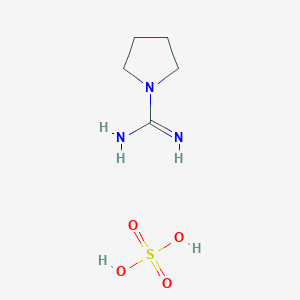

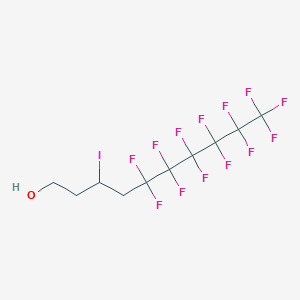

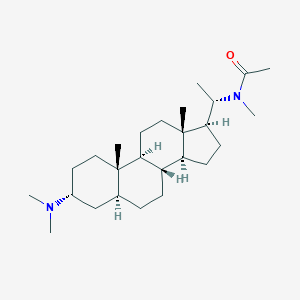

Descripción

The compound 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol is a highly fluorinated organic molecule that contains a hydroxyl group (-OH) and an iodine atom attached to a long carbon chain. This structure suggests that the molecule could exhibit unique physical and chemical properties due to the presence of the electronegative fluorine atoms and the heavy iodine atom. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and reactivity of related polyfluorinated compounds, which can be informative for understanding the potential characteristics of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol.

Synthesis Analysis

The synthesis of polyfluorinated compounds often involves the addition of fluorine atoms or fluorine-containing groups to organic molecules. In the first paper, the synthesis of a highly strained bicycloalkane derivative is achieved through a Diels-Alder reaction involving hexafluoro-2-butyne . This method could potentially be adapted for the synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol by selecting appropriate diene and dienophile precursors that would result in the desired fluorinated carbon chain with an iodine substituent.

Molecular Structure Analysis

The molecular structure of polyfluorinated compounds is significantly influenced by the strong electronegativity of fluorine, which can affect the geometry and electron distribution within the molecule. X-ray crystallography, as used in the first paper to establish the structure of an iron tricarbonyl complex, is a powerful technique that could also be employed to determine the precise molecular structure of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol .

Chemical Reactions Analysis

The reactivity of polyfluorinated compounds can vary widely depending on their specific functional groups and the position of fluorine atoms. The second paper discusses the synthesis and reactions of a tetrafluorinated pyridine derivative, which undergoes nucleophilic substitution and coupling reactions . These reactions are indicative of the potential reactivity of the iodine atom in 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol, which could be susceptible to similar nucleophilic attacks or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated compounds are often dominated by the presence of fluorine atoms. These properties can include high thermal and chemical stability, as well as unique solubility characteristics. Although the provided papers do not directly address the properties of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol, the described synthesis and reactivity of related compounds suggest that it may also exhibit these distinctive properties .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research by Nemykin et al. (2011) focuses on the synthesis of heterocyclic compounds containing trivalent iodine, oxygen, and boron in a five-membered ring. These compounds were structurally investigated, revealing a planar five-membered heterocyclic ring with unusually short endocyclic I-O bond distances, indicative of partially aromatic character. This study demonstrates the utility of halogenated compounds in synthesizing structurally unique heterocycles with potential applications in materials science and pharmacology Nemykin, Maskaev, Geraskina, Yusubov, Zhdankin, 2011.

Fluoroalkylation in Drug Design

Maruyama et al. (1999) describe a method to introduce fluorine into nucleosides, highlighting the significance of fluoroalkylation in enhancing the biological activity and stability of pharmaceutical compounds. Such methodologies are crucial in the development of new drugs, especially antiviral and anticancer agents Maruyama, Takamatsu, Kozai, Satoh, Izawa, 1999.

Biomedical Applications

Paleta et al. (2002) synthesized novel amphiphilic fluoroalkylated derivatives of xylitol, D-glucose, and D-galactose, assessing their hemocompatibility and co-emulsifying properties. These compounds are potential candidates for biomedical applications, particularly in microemulsions for drug delivery systems Paleta, Dlouhá, Kaplánek, Kefurt, Kodı́ček, 2002.

Liquid Crystal Synthesis

Johansson et al. (1997) explored the synthesis of fluorinated compounds for creating rodlike liquid crystals. The study highlights the influence of fluorinated segments on the thermal stability and phase behavior of liquid crystals, underlining the role of fluoroalkylation in the development of advanced materials for displays and sensors Johansson, Percec, Ungar, Smith, 1997.

Functional Materials Development

Grayson and Roycroft (1993) discussed the synthesis of functionalized lactones via acid-catalyzed reactions, demonstrating the utility of fluorinated compounds in synthesizing complex organic molecules that could serve as intermediates for pharmaceuticals or materials science Grayson, Roycroft, 1993.

Propiedades

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iododecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F13IO/c11-5(12,3-4(24)1-2-25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBQGMQWGMDRPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895381 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

CAS RN |

16083-68-4 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)